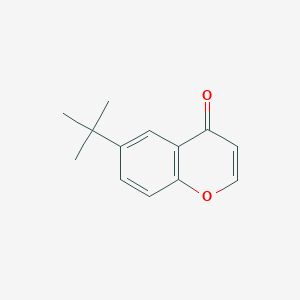![molecular formula C26H25N3O2S B12569879 N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide CAS No. 375854-09-4](/img/structure/B12569879.png)
N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of an isoquinoline sulfonamide core with a diphenylpropenylaminoethyl substituent, making it a subject of interest in medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 3,3-diphenyl-2-propen-1-amine with 2-bromoethylamine under basic conditions to form the intermediate N-[2-(3,3-diphenyl-2-propen-1-yl)amino]ethylamine. This intermediate is then reacted with 5-isoquinolinesulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group using reagents like sodium hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide involves its interaction with specific molecular targets. It is known to inhibit protein tyrosine phosphatases by binding to the active site of the enzyme, thereby preventing substrate access and subsequent dephosphorylation . This inhibition can modulate various signaling pathways involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-2-propen-1-one: A structurally related compound with similar biological activities.
N-[2-(2-Methyl-1-oxo-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide: Another sulfonamide derivative with comparable properties.
Uniqueness
N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit protein tyrosine phosphatases sets it apart from other similar compounds, making it a valuable tool in biochemical research and potential therapeutic development .
Propriétés
Numéro CAS |
375854-09-4 |
|---|---|
Formule moléculaire |
C26H25N3O2S |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
N-[2-(3,3-diphenylprop-2-enylamino)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C26H25N3O2S/c30-32(31,26-13-7-12-23-20-28-17-15-25(23)26)29-19-18-27-16-14-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-15,17,20,27,29H,16,18-19H2 |
Clé InChI |
QRYKKBRDOPGMFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


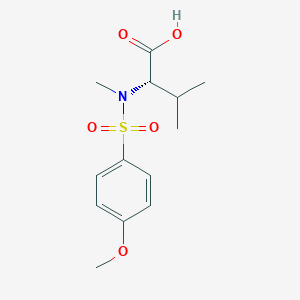
![Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-](/img/structure/B12569810.png)
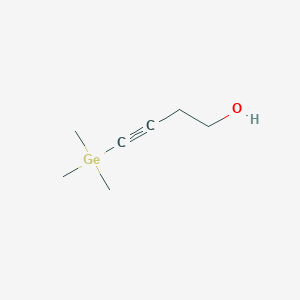
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
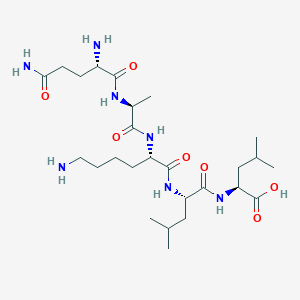
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
methanone](/img/structure/B12569880.png)
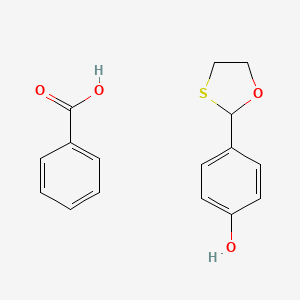

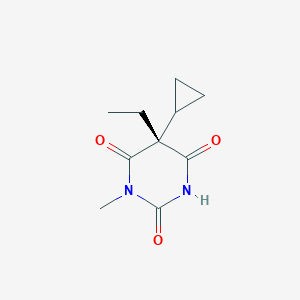
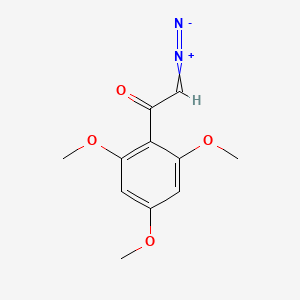
![3H-[1,2,4]Oxadiazolo[4,3-A]pyridine](/img/structure/B12569900.png)
